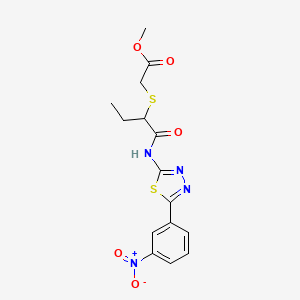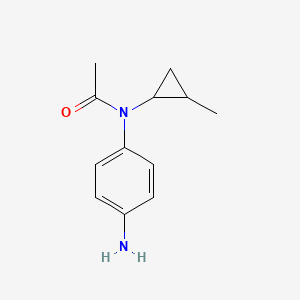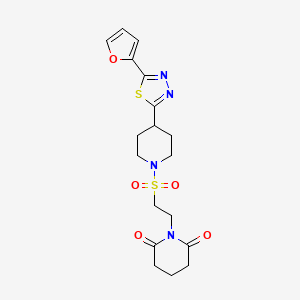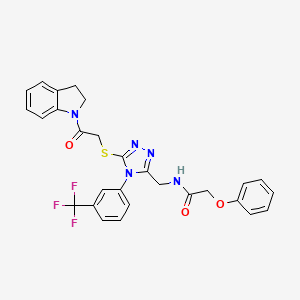![molecular formula C19H22ClNO B2968352 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1797160-92-9](/img/structure/B2968352.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone, commonly known as AZD 1940, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD 1940 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by AZD 1940 leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory and neuroprotective effects.
作用機序
The primary mechanism of action of AZD 1940 is the inhibition of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, inflammation, and neuronal function. The increase in endocannabinoid levels by AZD 1940 leads to the activation of cannabinoid receptors and subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD 1940 are primarily mediated through the modulation of endocannabinoid signaling pathways. The increase in endocannabinoid levels by AZD 1940 leads to the activation of cannabinoid receptors, which can modulate pain, inflammation, and neuronal function. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of AZD 1940 is its potent and selective inhibition of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone, which leads to a significant increase in endocannabinoid levels. This makes AZD 1940 a valuable tool for studying the physiological and pathological roles of endocannabinoids in various biological processes. However, one of the limitations of AZD 1940 is its poor solubility in water, which can make it challenging to administer the compound in vivo.
将来の方向性
There are several future directions for the research and development of AZD 1940. One of the potential applications of AZD 1940 is in the treatment of chronic pain, which is a significant unmet medical need. The compound has shown promising results in preclinical models of pain and could potentially be developed into a novel analgesic drug. Another potential application of AZD 1940 is in the treatment of neurodegenerative diseases, where the compound has shown neuroprotective effects in preclinical models. Further research is needed to explore the therapeutic potential of AZD 1940 in these and other disease areas.
合成法
AZD 1940 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of the key intermediate, (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene, which is then converted into the final product, AZD 1940, through a series of chemical transformations. The synthesis of AZD 1940 has been described in detail in several research papers and patents.
科学的研究の応用
AZD 1940 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in various animal models of pain, inflammation, and neurological disorders. AZD 1940 has been shown to have potent analgesic effects in models of acute and chronic pain. The compound has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis. In addition, AZD 1940 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-15-8-6-14(7-9-15)19(12-1-2-13-19)18(22)21-16-4-3-5-17(21)11-10-16/h3-4,6-9,16-17H,1-2,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQIZSSWUHKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)